5-Bromo-7-methyl-1H-indole-3-carbaldehyde: A Technical Guide to Synthesis and Pharmacological Utility
5-Bromo-7-methyl-1H-indole-3-carbaldehyde: A Technical Guide to Synthesis and Pharmacological Utility
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Executive Summary
In the landscape of medicinal chemistry, substituted indoles represent a highly privileged class of pharmacophores. 5-Bromo-7-methyl-1H-indole-3-carbaldehyde (CAS: 16076-86-1) is a specialized, tri-substituted heterocyclic building block[1]. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position precisely tunes the electronic and steric profile of the indole core[2]. Meanwhile, the C3-carbaldehyde moiety serves as a versatile reactive handle, enabling downstream functionalization via reductive aminations, Wittig reactions, or Knoevenagel condensations[3]. This whitepaper details the physicochemical properties, mechanistic synthesis, and pharmacological relevance of this critical intermediate for researchers and drug development professionals.
Physicochemical Profiling
Understanding the basic quantitative properties of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde is essential for analytical verification and reaction stoichiometry calculation. The following table summarizes its core physicochemical data[1],[4].
| Property | Value |
| CAS Registry Number | 16076-86-1 |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| Monoisotopic Mass | 236.9789 Da |
| Core Scaffold | Tri-substituted 1H-indole |
Retrosynthetic Strategy and Core Assembly
The synthesis of 5-bromo-7-methyl-1H-indole-3-carbaldehyde requires the initial assembly of the di-substituted indole core. The standard industrial and laboratory approach utilizes 4-bromo-2-methylaniline as the starting material[5]. Through a highly controlled sequence, the aniline undergoes ortho-iodination, followed by a Sonogashira cross-coupling with trimethylsilylacetylene[5]. The resulting intermediate is then subjected to a transition-metal (e.g., CuI) or base-catalyzed cyclization to yield the precursor 5-bromo-7-methyl-1H-indole (CAS 15936-81-9)[5],[6]. This electron-rich core serves as the nucleophilic substrate for subsequent C3-formylation.
Mechanistic Workflow: The Vilsmeier-Haack Formylation
The installation of the carbaldehyde group at the C3 position is achieved via the Vilsmeier-Haack reaction, a premier method for the formylation of electron-rich heteroaromatics[3]. The reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[3].
The intrinsic electron density of the indole pyrrole ring, directed by the lone pair on the nitrogen atom, facilitates a regioselective electrophilic aromatic substitution at the C3 position[3]. The 7-methyl group provides steric bulk that further prevents off-target reactions, while the 5-bromo group mildly deactivates the benzene ring, ensuring the pyrrole ring remains the exclusive site of electrophilic attack[6],[2].
Vilsmeier-Haack formylation mechanism targeting the C3 position of the substituted indole core.
Self-Validating Experimental Protocol
To ensure high yield and purity, the formylation must be executed as a self-validating system where each step contains an observable metric of success. The following quantitative profile and step-by-step protocol outline the optimal conditions[3],[7].
| Reagent / Substrate | Equivalents | Function |
| 5-Bromo-7-methyl-1H-indole | 1.0 eq | Nucleophilic Substrate |
| N,N-Dimethylformamide (DMF) | 4.0 eq | Reactant & Solvent |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.2 eq | Activating Agent |
| Sodium Hydroxide (2M) | Excess | Hydrolysis & Neutralization |
Phase 1: Electrophile Generation
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Action: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, cool 4.0 equivalents of anhydrous DMF to 0 °C using an ice-salt bath. Slowly add 1.1 equivalents of POCl₃ dropwise over 30 minutes.
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Causality & Validation: The reaction between DMF and POCl₃ to form the chloroiminium ion is violently exothermic. Maintaining 0 °C prevents thermal decomposition of the reagent into inactive species[7].
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Validation Check: The solution will transition to a pale pinkish or yellowish hue, indicating successful formation of the active electrophile. Significant darkening or tar formation indicates overheating and failure[7].
Phase 2: Nucleophilic Attack
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Action: Dissolve 1.0 equivalent of 5-bromo-7-methyl-1H-indole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Once added, gradually warm the mixture to 85–90 °C and stir for 2 hours[3].
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Causality & Validation: Heating is required to overcome the activation energy necessary for the rearrangement of the Wheland intermediate into the stable iminium salt[3].
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Validation Check: The mixture should form an opaque, yellow-to-orange paste[7]. Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase should confirm the disappearance of the starting indole (higher Rf) and the appearance of a baseline-bound iminium intermediate.
Phase 3: Hydrolysis and Isolation
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Action: Cool the reaction to room temperature and pour the paste carefully onto crushed ice with vigorous stirring. Slowly add a 2M NaOH solution until the pH reaches 8-9. Stir the resulting suspension for 1 hour[3],[7].
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Causality & Validation: Ice safely quenches unreacted POCl₃. The alkaline environment drives the hydrolysis of the iminium salt into the final 3-carbaldehyde product. The basic pH also neutralizes the generated HCl, preventing acid-catalyzed polymerization of the indole core and forcing the precipitation of the hydrophobic product[3],[7].
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Validation Check: A clear cherry-red/orange solution will initially form upon ice addition, followed by the precipitation of a pale yellow solid as the pH becomes basic[7]. Collect the solid via vacuum filtration and dry under a vacuum.
Pharmacological Relevance: 5-HT3A Receptor Modulation
Indole derivatives are highly privileged scaffolds in medicinal chemistry. Specifically, the 5-bromo-7-methylindole core has garnered significant attention in the development of neuroactive compounds[6]. Research indicates that halogenated indoles, particularly those substituted at the 5-position, act as Negative Allosteric Modulators (NAMs) of the human 5-HT3A receptor[6].
This receptor is a critical target for the management of gastrointestinal disorders such as Diarrhea-Predominant Irritable Bowel Syndrome (IBS-d) and chemotherapy-induced emesis[6]. Furthermore, the precursor 5-bromo-7-methyl-1H-indole has demonstrated efficacy as a serotonin receptor antagonist in animal models, highlighting its utility in studying brain function and anxiety disorders[2]. The addition of the 3-carbaldehyde moiety to this core provides a reactive handle necessary to synthesize more complex photo-affinity labels or extended pharmacophores for advanced receptor mapping[6].
References
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16076-86-1|5-Bromo-7-methyl-1H-indole-3-carbaldehyde - BLDpharm . bldpharm.com. 1
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C10H8BrNO - Explore - PubChemLite . uni.lu. 4
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Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde - Benchchem . benchchem.com. 3
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CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents . google.com. 5
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reaction condition modifications for indole-3-carboxaldehyde synthesis - Benchchem . benchchem.com. 7
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The development of novel allosteric modulators of the 5-HT3A receptor - University of Birmingham . bham.ac.uk. 6
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CAS 15936-81-9: 1H-Indole, 5-bromo-7-methyl- | CymitQuimica . cymitquimica.com. 2
Sources
- 1. 16076-86-1|5-Bromo-7-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. CAS 15936-81-9: 1H-Indole, 5-bromo-7-methyl- | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - C10H8BrNO - Explore [pubchemlite.lcsb.uni.lu]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
